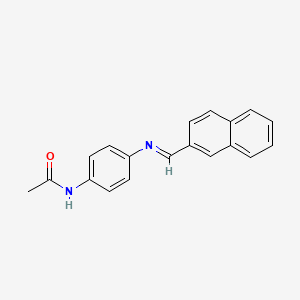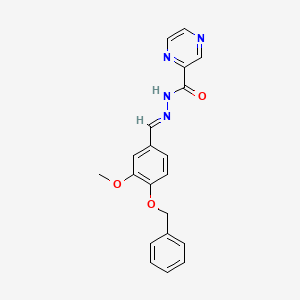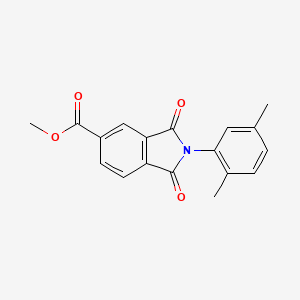
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a naphthalene ring, which is fused to a phenyl ring through a methylene-imino linkage, and an acetamide group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride diethyl etherate or titanium (IV) ethoxide. The reaction conditions often involve refluxing the reactants in a solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide largely depends on its application:
Comparación Con Compuestos Similares
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzenesulfonamide
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-thiourea
- N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-benzamide
Uniqueness: N-(4-((Naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide is unique due to its specific combination of a naphthalene ring, a phenyl ring, and an acetamide group. This structure imparts distinct electronic and steric properties, making it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
Propiedades
Fórmula molecular |
C19H16N2O |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-[4-(naphthalen-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O/c1-14(22)21-19-10-8-18(9-11-19)20-13-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,1H3,(H,21,22) |
Clave InChI |
WEGWCMMMXRITPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
acetate](/img/structure/B11993105.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)
![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)


![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)

![2-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993152.png)
![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
